2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole

Description

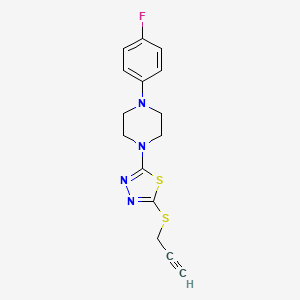

The compound 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole features a 1,3,4-thiadiazole core substituted at the 2-position with a 4-(4-fluorophenyl)piperazine moiety and at the 5-position with a propargylthio (-S-prop-2-yn-1-yl) group. This structure combines a heterocyclic scaffold known for diverse bioactivity with a piperazine ring, often associated with CNS-targeting drugs, and a terminal alkyne group that may enhance metabolic stability or enable click chemistry applications .

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)piperazin-1-yl]-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4S2/c1-2-11-21-15-18-17-14(22-15)20-9-7-19(8-10-20)13-5-3-12(16)4-6-13/h1,3-6H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMXHMMMIICBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

Attachment of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds in a substitution reaction.

Addition of the Prop-2-yn-1-ylthio Group: This can be done through thiol-alkyne coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions may target the nitrogens in the thiadiazole ring or the piperazine moiety.

Substitution: Various substitution reactions can occur, especially on the aromatic ring and the piperazine nitrogen.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Structural Overview

The molecular structure of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18FN3S

- Molecular Weight : 303.40 g/mol

This compound features a thiadiazole ring that is known for its ability to interact with various biological targets.

Anticonvulsant Activity

Research has indicated that thiadiazole derivatives exhibit significant anticonvulsant properties. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit seizures in animal models. The anticonvulsant activity of related thiadiazoles has been attributed to their ability to modulate neurotransmitter systems and ion channels involved in seizure activity .

Antitumor Potential

Recent investigations into the antitumor efficacy of thiadiazole derivatives have yielded promising results. A series of synthesized compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). These studies utilized molecular docking techniques to predict interactions with target proteins such as dihydrofolate reductase, further supporting the potential of thiadiazoles as anticancer agents .

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant activity of various thiadiazole derivatives, one compound demonstrated an LD50 value significantly lower than established anticonvulsants like valproic acid. The therapeutic index indicated a promising safety profile alongside efficacy .

Case Study 2: Anticancer Activity

Another investigation assessed a series of thiadiazole compounds against HepG2 and A549 cell lines. The results showed that certain derivatives inhibited cell proliferation effectively at low concentrations compared to cisplatin, a standard chemotherapy drug . Molecular docking studies confirmed strong binding affinities to key enzymes involved in cancer metabolism.

Mechanism of Action

The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the 1,3,4-thiadiazole ring is critical for modulating biological activity. Key analogues include:

Piperazine Ring Modifications

Piperazine derivatives are common in bioactive molecules. Comparisons include:

- Piperazine Linkage : The target compound’s piperazine is directly attached to the thiadiazole, unlike triazole derivatives (e.g., ) where piperazine is part of a side chain. This may alter receptor binding kinetics.

- Salt Forms : Piperazine-containing compounds like the trihydrochloride salt in show improved solubility, whereas the target compound’s neutral form may prioritize blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

Anticancer Activity

Physicochemical Data

Structural Insights from Crystallography

- Isostructural compounds (e.g., ) adopt planar conformations with perpendicular fluorophenyl groups, suggesting the target compound’s propargylthio group may disrupt crystal packing compared to arylthio analogues.

Biological Activity

The compound 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its ability to interact with various biological targets. The molecular structure can be represented as follows:

- Molecular Formula : C18H20FN3S

- Molecular Weight : 345.43 g/mol

The presence of the piperazine ring and the fluorophenyl group enhances the compound's lipophilicity and potential receptor binding capabilities.

The biological activity of this compound primarily involves interactions with neurotransmitter receptors. Research indicates that compounds containing the thiadiazole moiety often exhibit:

- Antimicrobial Activity : Effective against a range of pathogens due to their ability to disrupt cellular functions.

- Antinociceptive Effects : Potential use in pain management by modulating pain pathways.

- Antidepressant Properties : Interaction with serotonin and dopamine receptors suggests a role in mood regulation.

Antimicrobial Activity

Research has shown that derivatives of the thiadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have documented that compounds with similar structures demonstrate efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | Antibacterial | 32 | |

| Thiadiazole Derivative B | Antifungal | 42 | |

| Thiadiazole Derivative C | Antinociceptive | 50 |

Neuropharmacological Effects

The interaction with serotonin (5-HT) and dopamine (D) receptors has been highlighted in studies focusing on neuropharmacology. These interactions are crucial for developing treatments for neurological disorders.

Case Studies

- Study on Antinociceptive Activity : A recent study evaluated various thiadiazole derivatives for their antinociceptive properties. The results indicated that certain derivatives exhibited comparable efficacy to standard analgesics, suggesting a promising therapeutic potential for pain management .

- Antimicrobial Efficacy Against Fungal Strains : Another study focused on the antifungal activity of thiadiazole derivatives against Candida albicans and Aspergillus niger. The compounds demonstrated significant inhibition rates, indicating their potential as antifungal agents .

- Neuroprotective Studies : In vivo studies assessed the neuroprotective effects of this compound using models of epilepsy. The results showed that certain derivatives could significantly reduce seizure activity without notable toxicity, highlighting their potential as anticonvulsants .

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-(4-(4-fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

- Step 1: Cyclization of thiosemicarbazides or substitution reactions on pre-formed thiadiazole rings. For example, 2-amino-1,3,4-thiadiazole derivatives can react with 4-fluorophenylpiperazine under reflux in solvents like ethanol or dimethylformamide, often using phosphorus oxychloride as a cyclization agent .

- Step 2: Introduction of the prop-2-yn-1-ylthio group via nucleophilic substitution. This step may involve reacting a thiol-containing intermediate with propargyl bromide in the presence of a base (e.g., K₂CO₃) under controlled temperatures (40–60°C) .

- Purification: Column chromatography or recrystallization from ethanol is typically employed to isolate the final product .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

Structural confirmation relies on a combination of techniques:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent positions and piperazine/thiadiazole ring integration. For example, the prop-2-yn-1-ylthio group shows characteristic alkyne proton signals at δ ~2.5 ppm .

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the propargyl group) .

- X-ray Crystallography: Resolves crystal packing and bond angles. For related thiadiazole derivatives, triclinic crystal systems with specific unit cell parameters (e.g., a = 10.7565 Å, b = 10.8846 Å) have been reported .

- Elemental Analysis: Validates empirical formulas with <0.4% deviation between calculated and observed values .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

Key optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperazine coupling, while ethanol minimizes side reactions during propargylthio group introduction .

- Catalyst Use: Lewis acids like ZnCl₂ or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency for heterocyclic ring formation .

- Temperature Control: Lower temperatures (0–25°C) reduce alkyne decomposition during propargylthio substitution .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by ~15% in analogous thiadiazole syntheses .

Advanced: How can contradictions in reported synthesis methods (e.g., solvent choice, catalyst efficiency) be resolved?

Answer:

Discrepancies arise from varying substituent reactivity and solvent-catalyst interactions. To address these:

- Design of Experiments (DoE): Statistical models (e.g., response surface methodology) can identify optimal solvent-catalyst pairs. For example, ethanol with K₂CO₃ may outperform DMF in propargylthio substitution due to reduced side reactions .

- Comparative Studies: Parallel testing of methods from different sources (e.g., glacial acetic acid vs. ethanol for cyclization) under controlled conditions can clarify yield differences .

- Mechanistic Insights: Computational chemistry (e.g., DFT calculations) can predict solvent effects on transition states, guiding rational optimization .

Basic: What biological assays are commonly used to evaluate the pharmacological potential of this compound?

Answer:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values typically ≤25 µg/mL for related thiadiazole derivatives .

- Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) assess cytotoxicity, with IC₅₀ values compared to reference drugs like doxorubicin .

- Molecular Docking: AutoDock or Glide software evaluates binding affinity to targets like α-glucosidase or EGFR kinase, with docking scores <−8 kcal/mol indicating strong interactions .

Advanced: How can molecular docking studies guide the design of derivatives with enhanced activity?

Answer:

- Target Selection: Prioritize proteins with known thiadiazole interactions (e.g., bacterial dihydrofolate reductase or tyrosine kinases) .

- Binding Mode Analysis: Docking simulations (e.g., using PDB: 1DHF) identify critical interactions, such as hydrogen bonds between the 4-fluorophenyl group and Arg-57 residue .

- SAR Development: Modifications to the propargylthio group (e.g., replacing sulfur with sulfone) can be modeled to enhance hydrophobic interactions, improving predicted binding scores by ~20% .

Advanced: How do crystallographic data inform structure-activity relationships (SAR) for this compound?

Answer:

- Packing Interactions: X-ray data reveal π-π stacking between the thiadiazole ring and aromatic residues in protein targets, which correlates with increased antimicrobial potency .

- Torsional Angles: Flexibility of the piperazine ring (e.g., chair vs. boat conformations) influences binding to rigid enzyme active sites. For example, a chair conformation in the crystal structure of a related compound enhances α-helix stabilization .

- Halogen Bonding: The 4-fluorophenyl group participates in C–F···H–N interactions, improving solubility and target affinity .

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the thiadiazole ring .

- Moisture Sensitivity: The propargylthio group is prone to hydrolysis; use anhydrous solvents and inert atmospheres during synthesis .

- Thermal Stability: Decomposition occurs above 150°C; DSC/TGA analysis is recommended for storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.